Comparative Membrane Permeability and Functional Potency: Bucladesine Outperforms 8-Br-cAMP in Intact Cellular Systems
In a direct head-to-head comparison using cerebral cortical synaptoneurosomes, the order of potency for inhibiting muscimol-induced 36Cl- uptake (a functional measure of cAMP analog efficacy) was CPT-cAMP > dibutyryl-cAMP (bucladesine) > 8-bromo-cAMP [1]. This order was directly correlated with the ability of each analog to penetrate the intravesicular compartment [1]. Notably, when cell membrane barriers were eliminated (lysed synaptoneurosomes), the potency order shifted to 8-bromo-cAMP > CPT-cAMP > dibutyryl-cAMP, confirming that bucladesine's superior functional potency in intact cells is due to enhanced membrane permeability [1].
| Evidence Dimension | Functional potency (inhibition of muscimol-induced 36Cl- uptake) |
|---|---|
| Target Compound Data | Dibutyryl-cAMP (bucladesine) potency: intermediate, between CPT-cAMP (highest) and 8-bromo-cAMP (lowest) |
| Comparator Or Baseline | CPT-cAMP (highest potency), 8-bromo-cAMP (lowest potency) |
| Quantified Difference | Potency order: CPT-cAMP > dibutyryl-cAMP > 8-bromo-cAMP in intact cells; reversed to 8-bromo-cAMP > CPT-cAMP > dibutyryl-cAMP in lysed cells |
| Conditions | Rat cerebral cortical synaptoneurosomes; muscimol-induced 36Cl- uptake assay |
Why This Matters
This demonstrates that bucladesine's functional superiority over 8-Br-cAMP in intact cellular systems is driven by enhanced membrane permeability, not intrinsic PKA activation potency, making it a more relevant tool for studying cAMP signaling in living cells and tissues.
- [1] Schwartz-Bloom, R. D., et al. (1991). cAMP analogs inhibit gamma-aminobutyric acid-gated chloride flux and activate protein kinase A in brain synaptoneurosomes. Molecular Pharmacology, 39(3), 370-375. View Source
